Dihydrodeoxyuridine: A Core Properties Technical Guide
Dihydrodeoxyuridine: A Core Properties Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodeoxyuridine (DHU) is a pyrimidine (B1678525) nucleoside, a derivative of deoxyuridine. While research has extensively focused on its halogenated analogs for therapeutic applications, the fundamental properties of the parent compound, Dihydrodeoxyuridine, are crucial for understanding its potential biological roles and as a reference standard in drug development. This technical guide provides a comprehensive overview of the core physicochemical and biological properties of Dihydrodeoxyuridine, including available data on its mechanism of action, and relevant experimental protocols. It is important to note that while specific quantitative data for Dihydrodeoxyuridine is limited in publicly available literature, this guide supplements this information with data from closely related analogs to provide a broader context for researchers.
Physicochemical Properties
The fundamental physicochemical properties of Dihydrodeoxyuridine are summarized in the table below. These properties are essential for its handling, formulation, and in the design of experimental assays.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄N₂O₅ | |
| Molecular Weight | 230.22 g/mol | |
| CAS Number | 5626-99-3 | |
| Melting Point | > 217 °C | |
| Appearance | White to Off-White Solid | |
| SMILES | O=C1NC(C--INVALID-LINK--C2C--INVALID-LINK--CO">C@HO)=O | |
| InChI | InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
Table 1: Physicochemical Properties of Dihydrodeoxyuridine
Solubility
| Solvent | Estimated Solubility |
| Water | Slightly soluble. The related compound 5-hydroxy-2'-deoxyuridine (B1206715) is slightly soluble in water[1]. 2'-Deoxyuridine-5,6-d2 is soluble in PBS (pH 7.2) at 5 mg/mL[2]. |
| DMSO | Soluble. 2'-Deoxyuridine-5,6-d2, a deuterated analog, exhibits a solubility of 10 mg/mL in DMSO[2]. |
| Ethanol | Slightly soluble. The deuterated analog, 2'-Deoxyuridine-5,6-d2, is reported to be slightly soluble in ethanol[2]. |
| DMF | Soluble. 2'-Deoxyuridine-5,6-d2 has a reported solubility of 16 mg/mL in DMF[2]. |
| Methanol (B129727) | Slightly soluble. The related compound 5-hydroxy-2'-deoxyuridine is slightly soluble in methanol with heating and sonication[1]. |
Table 2: Estimated Solubility of Dihydrodeoxyuridine
Biological Properties and Mechanism of Action
The biological activities of Dihydrodeoxyuridine are primarily inferred from studies of its analogs, such as 5-fluorodeoxyuridine (FdUrd) and 5-nitro-2'-deoxyuridine (B1199023). These compounds are known to interfere with DNA synthesis and induce apoptosis in rapidly dividing cells, particularly cancer cells.
Inhibition of DNA Synthesis
The proposed primary mechanism of action for Dihydrodeoxyuridine and its analogs is the inhibition of thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA replication.
The metabolic activation likely proceeds as follows:
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Dihydrodeoxyuridine is phosphorylated by thymidine kinase to its monophosphate form.
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This monophosphate metabolite then acts as an inhibitor of thymidylate synthase.
By inhibiting TS, these compounds lead to a depletion of the intracellular dTMP pool, which in turn halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis[3]. Studies on 5-nitro-2'-deoxyuridine have shown that its cytotoxic effects are dependent on its conversion to the monophosphate form, which then potently inhibits thymidylate synthetase[4].
Apoptosis Induction
The disruption of DNA synthesis and the resulting DNA damage are potent triggers for apoptosis. While a specific signaling pathway for Dihydrodeoxyuridine-induced apoptosis has not been elucidated, it is likely to involve the activation of DNA damage response (DDR) pathways.
Quantitative Biological Data
Specific quantitative data for Dihydrodeoxyuridine, such as IC₅₀ values and pharmacokinetic parameters, are not extensively reported. The following table summarizes available data for closely related analogs to provide a comparative context.
| Compound | Cell Line(s) | IC₅₀ (µM) | Pharmacokinetic Parameter | Value (in mice) |
| 5-ethyl-2'-deoxyuridine | CAL33 | 194[5] | Elimination half-life (t½) | 24.1 ± 2.9 min[6] |
| Bioavailability (oral) | 49%[6] | |||
| Cmax (100 mg/kg oral) | 2.4 ± 0.2 µg/g[6] | |||
| Tmax (100 mg/kg oral) | 31.1 ± 1.2 min[6] |
Table 3: Biological Activity and Pharmacokinetic Data of a Dihydrodeoxyuridine Analog
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
While a specific, validated HPLC method for Dihydrodeoxyuridine is not detailed in the literature, a general protocol for the analysis of nucleoside analogs can be adapted. The following provides a starting point for method development. A similar method has been used for the analysis of iododeoxyuridine in DNA hydrolysates[7].
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is often effective for separating nucleosides and their metabolites. A common mobile phase system consists of:
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Solvent A: Aqueous buffer (e.g., 20 mM ammonium (B1175870) phosphate, pH 3.85).
-
Solvent B: Methanol or acetonitrile (B52724).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260-280 nm. The optimal wavelength should be determined by UV spectral analysis of Dihydrodeoxyuridine.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Dihydrodeoxyuridine in a suitable solvent (e.g., DMSO or water, depending on solubility) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Biological Samples (e.g., cell lysates, plasma):
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Protein precipitation is a common first step. Add a 3-fold excess of cold acetonitrile or methanol to the sample.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
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Filter through a 0.22 µm syringe filter before injection.
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Cell Viability and IC₅₀ Determination (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
Materials:
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Dihydrodeoxyuridine
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Cancer cell lines of interest
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of Dihydrodeoxyuridine in DMSO.
-
Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Dihydrodeoxyuridine. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
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Determine the IC₅₀ value using non-linear regression analysis.
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Conclusion
Dihydrodeoxyuridine serves as a fundamental structure for a range of biologically active nucleoside analogs. While direct and extensive research on the parent compound is limited, the available data on its physicochemical properties and the biological activities of its derivatives provide a solid foundation for further investigation. The likely mechanism of action through inhibition of DNA synthesis and induction of apoptosis suggests its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize the biological effects and pharmacokinetic profile of Dihydrodeoxyuridine. Further studies are warranted to fully elucidate its specific signaling pathways and to obtain precise quantitative data on its biological activity.
References
- 1. 5168-36-5 CAS MSDS (5-HYDROXY-2'-DEOXYURIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 40632-23-3 CAS MSDS (2'-DEOXYURIDINE-5,6-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of 5-fluorouracil by 5-ethyl-2'-deoxyuridine on cell lines expressing different dihydropyrimidine dehydrogenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for determination of iododeoxyuridine substitution of thymidine using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
